molecular formula C18H24N2O6 B15186202 2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate CAS No. 18994-41-7

2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate

Cat. No.: B15186202
CAS No.: 18994-41-7
M. Wt: 364.4 g/mol
InChI Key: XDKCUKXYCDHHCI-RMKNXTFCSA-N
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Description

2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is notable for its unique structure, which includes a dinitrophenyl group and a butenoate ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate typically involves the esterification of 2-(1-Propylpentyl)-4,6-dinitrophenol with butenoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction mixture is then neutralized and purified to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of solid acid catalysts, such as cesium-exchanged heteropoly acids on K-10 clay, can further enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Produces 2-(1-Propylpentyl)-4,6-dinitrophenol and butenoic acid.

    Reduction: Produces 2-(1-Propylpentyl)-4,6-diaminophenyl butenoate.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate involves its hydrolysis to release 2-(1-Propylpentyl)-4,6-dinitrophenol and butenoic acid. The dinitrophenol moiety can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The nitro groups can also undergo reduction to form amines, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Propylpentyl)-4,6-dinitrophenyl acetate
  • 2-(1-Propylpentyl)-4,6-dinitrophenyl propanoate
  • 2-(1-Propylpentyl)-4,6-dinitrophenyl benzoate

Uniqueness

2-(1-Propylpentyl)-4,6-dinitrophenyl butenoate is unique due to its butenoate ester linkage, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher reactivity towards hydrolysis and reduction reactions, making it a valuable compound for various applications .

Properties

CAS No.

18994-41-7

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

(2,4-dinitro-6-octan-4-ylphenyl) (E)-but-2-enoate

InChI

InChI=1S/C18H24N2O6/c1-4-7-10-13(8-5-2)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-6-3/h6,9,11-13H,4-5,7-8,10H2,1-3H3/b9-6+

InChI Key

XDKCUKXYCDHHCI-RMKNXTFCSA-N

Isomeric SMILES

CCCCC(CCC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C

Canonical SMILES

CCCCC(CCC)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC

Origin of Product

United States

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